Cas no 1361520-55-9 ((4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine)

(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine 化学的及び物理的性質
名前と識別子
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- (4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine
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- インチ: 1S/C14H9Cl5FN/c1-21(2)8-5-6(3-4-7(8)20)9-10(15)12(17)14(19)13(18)11(9)16/h3-5H,1-2H3
- InChIKey: BSSBBNNQBBOXLG-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1=CC=C(C(=C1)N(C)C)F)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 342
- トポロジー分子極性表面積: 3.2
- XLogP3: 6.9
(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011010848-500mg |
(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine |
1361520-55-9 | 97% | 500mg |
798.70 USD | 2021-07-04 | |
Alichem | A011010848-1g |
(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine |
1361520-55-9 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
Alichem | A011010848-250mg |
(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine |
1361520-55-9 | 97% | 250mg |
484.80 USD | 2021-07-04 |
(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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2. Book reviews
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3. Back matter
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
(4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amineに関する追加情報
Research Brief on (4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine (CAS: 1361520-55-9): Recent Advances and Applications
The compound (4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine (CAS: 1361520-55-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This polyhalogenated biphenyl derivative exhibits unique structural and functional properties, making it a promising candidate for various applications, including drug development, environmental toxicology, and molecular imaging. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic uses, shedding light on its role in modulating biological pathways.
One of the key areas of interest is the compound's interaction with cellular receptors and enzymes. Preliminary findings suggest that (4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine may act as a modulator of aryl hydrocarbon receptor (AhR) signaling, a pathway implicated in immune regulation and xenobiotic metabolism. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its binding affinity and conformational dynamics. These studies provide a foundation for designing novel analogs with enhanced selectivity and potency.
In addition to its biological activity, the environmental impact of this compound has also been investigated. Due to its polyhalogenated structure, concerns have been raised about its persistence and potential bioaccumulation. Recent environmental studies have focused on its degradation pathways and ecotoxicological effects, employing analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to track its fate in various ecosystems. These efforts aim to assess its environmental risks and inform regulatory policies.
From a pharmaceutical perspective, the compound's potential as a lead molecule for drug discovery is being explored. Its unique fluorinated and chlorinated biphenyl scaffold offers opportunities for structural optimization to improve pharmacokinetic properties. Recent in vitro and in vivo studies have evaluated its efficacy in models of inflammatory diseases and cancer, with some promising results. However, challenges such as solubility and metabolic stability remain to be addressed in future research.
In conclusion, (4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-yl)-dimethyl-amine (CAS: 1361520-55-9) represents a multifaceted compound with significant potential in both biomedical and environmental research. Ongoing studies are expected to further unravel its mechanisms and applications, paving the way for innovative therapeutic and environmental solutions. Researchers are encouraged to collaborate across disciplines to maximize the impact of these findings.
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